Mozavaptan is a non-peptide antagonist of the vasopressin V2 receptor (V2R). [, ] It is classified as a "vaptan," a group of drugs known for inducing aquaretic effects. [] Mozavaptan is a subject of research for its potential in treating conditions associated with water retention and vasopressin dysregulation. [, , , ]
Mozavaptan is derived from the benzazepine class of compounds, characterized by its structure that allows it to effectively inhibit vasopressin receptor activity. It is specifically designed to block the action of arginine vasopressin, a hormone that regulates water retention in the kidneys. The compound's chemical identity is confirmed by its International Nonproprietary Name (INN) and its CAS number, 137975-06-5.
The synthesis of Mozavaptan involves several intricate steps, typically commencing with the preparation of key intermediates through standard organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions. Although specific proprietary details are not widely published, general methodologies include:
Industrial production methods focus on optimizing these synthetic routes for large-scale manufacturing, ensuring high yield and purity through controlled reaction conditions and purification techniques like crystallization and chromatography .
Mozavaptan has a molecular formula of and a molar mass of approximately 427.548 g/mol. Its structure features a complex arrangement that includes a benzazepine backbone, which is crucial for its receptor-binding capabilities. The three-dimensional conformation allows for effective interaction with vasopressin receptors, particularly influencing its binding affinity and selectivity.
Mozavaptan participates in various chemical reactions that can modify its structure and functionality:
These reactions are critical for modifying Mozavaptan to improve its pharmacological properties or to synthesize analogs for further research .
Mozavaptan exerts its effects primarily by antagonizing the vasopressin type 2 receptors located in renal collecting duct cells. By binding to these receptors without activating them, it inhibits the action of arginine vasopressin, leading to increased water excretion (diuresis) and correction of hyponatremia.
Mozavaptan exhibits several notable physical and chemical properties:
These properties are essential for formulating effective pharmaceutical preparations .
Mozavaptan's primary application lies in treating hyponatremia due to conditions such as heart failure or syndrome of inappropriate antidiuretic hormone secretion. Its ability to promote water excretion without significant electrolyte loss makes it a valuable therapeutic agent.
In addition to clinical use, Mozavaptan serves as a research tool in pharmacology studies focusing on vasopressin receptor interactions and signaling pathways. Its role in understanding water balance regulation in various physiological conditions continues to be an area of active investigation .
The development of vasopressin receptor antagonists represents a significant advancement in addressing disorders of water homeostasis. Before the 1990s, therapeutic options for conditions like hyponatremia were limited to fluid restriction, demeclocycline, or hypertonic saline—approaches with variable efficacy and significant side effects. The discovery that vasopressin (also known as antidiuretic hormone) exerts its effects through specific receptor subtypes (V1a, V1b, and V2) catalyzed research into targeted receptor blockade. Early peptide antagonists faced practical limitations due to poor oral bioavailability and paradoxical agonist effects upon chronic administration. The breakthrough came with the synthesis of non-peptide orally bioavailable antagonists in the early 1990s, termed "vaptans." These agents were designed to selectively inhibit vasopressin receptors without intrinsic agonist activity. Mozavaptan emerged during this transformative period as a pioneering compound, alongside conivaptan (a mixed V1a/V2 antagonist) and later agents like tolvaptan and lixivaptan. The vaptan class fundamentally expanded the therapeutic arsenal for conditions characterized by impaired water excretion [1] [7].
Mozavaptan (chemical name: N-(4-(((5RS)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl)phenyl)-2-methylbenzamide; development code OPC-31260) was discovered and characterized by Otsuka Pharmaceuticals. It was identified as the first non-peptide, orally available vasopressin V2 receptor antagonist following systematic structure-activity relationship studies starting from benzazepine derivatives [1] [3]. Key structural modifications, particularly the introduction of a dimethylaminoethyl group at the 5-position of the benzazepine ring, optimized both its water solubility and oral bioavailability while maintaining potent receptor binding [1]. Mozavaptan functions as a competitive and selective antagonist at the vasopressin V2 receptor subtype. In vitro binding assays demonstrated its high affinity for the human V2 receptor, with a half-maximal inhibitory concentration (IC50) of 14 nanomolar. Crucially, it exhibits approximately 85-fold selectivity for the V2 receptor over the V1a receptor (IC50 = 1.2 micromolar), minimizing potential off-target vascular effects [3] [10]. This selectivity profile classifies Mozavaptan firmly within the category of selective V2 receptor antagonists (V2RAs), distinguishing it from mixed antagonists like conivaptan [7].
Mozavaptan's primary pharmacological significance lies in its ability to correct hyponatremia resulting from inappropriate water retention. Hyponatremia, defined as a serum sodium concentration below 135 milliequivalents per liter, is the most prevalent electrolyte disorder in hospitalized patients and carries substantial morbidity and mortality risks, particularly in conditions like the syndrome of inappropriate antidiuretic hormone secretion (SIADH), heart failure, and cirrhosis [9]. Traditional therapies often proved inadequate or poorly tolerated. Mozavaptan addresses the core pathophysiological mechanism in dilutional hyponatremia: excessive vasopressin activity leading to unregulated water reabsorption via V2 receptors in the renal collecting ducts. By blocking these receptors, Mozavaptan inhibits the translocation of aquaporin-2 (AQP2) water channels to the luminal membrane of collecting duct cells. This action induces aquaresis—the excretion of solute-free water—without significant loss of sodium, potassium, or other electrolytes, thereby promoting a rise in serum sodium concentration and osmolality [1] [9]. Its approval in Japan in 2006 specifically for hyponatremia associated with paraneoplastic SIADH marked a milestone in targeted therapy for water balance disorders [1] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2